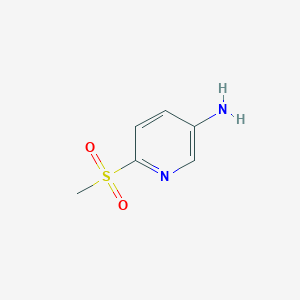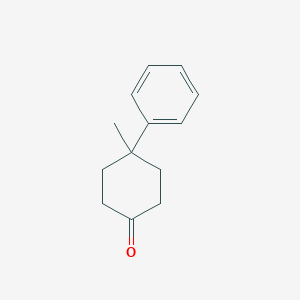![molecular formula C34H28Au2Cl2FeP2 B174426 Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent CAS No. 122092-51-7](/img/structure/B174426.png)
Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene], often abbreviated as dppf, is an organophosphorus compound commonly used as a ligand in homogeneous catalysis . It contains a ferrocene moiety in its backbone . The empirical formula is C34H28Au2Cl2FeP2 .
Molecular Structure Analysis
The molecular weight of this compound is 1019.22 . The SMILES string representation is[Fe].Cl[Au].Cl[Au].[CH]1[CH][CH]CP(c2ccccc2)c3ccccc3.[CH]4[CH][CH]CP(c5ccccc5)c6ccccc6 . The InChI representation is 1S/2C17H14P.2Au.2ClH.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;/h2*1-14H;;;2*1H;/q;;2*+1;;;/p-2 . Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 223-229 °C . The exact mass is 1017.972g/mol . Unfortunately, the density, boiling point, and flash point were not available in the search results .Aplicaciones Científicas De Investigación
Homogeneous Catalysis
This compound acts as a ligand in homogeneous catalysis, which is a process where the catalyst operates in the same phase as the reactants. It’s particularly used for ruthenium-catalyzed greener amine synthesis from amines and alcohols by hydrogen-borrowing .
Buchwald-Hartwig Cross Coupling
It serves as a ligand for Buchwald-Hartwig cross coupling, a reaction that forms carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Gold Catalysts
The compound is involved in gold catalysis, which has seen a ‘gold rush’ in the 21st century due to its potential in various chemical reactions .
Synthesis and Matrix of Materials
The related bidentate ligand 1,1’-bis(diphenylphosphino)ferrocene (dppf) is increasingly used in the synthesis and matrix of 21st century materials .
Mecanismo De Acción
Target of Action
Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene] is primarily used as a catalyst in organic synthesis reactions . The compound’s primary targets are the reactants in these reactions, where it facilitates the breaking and forming of chemical bonds.
Mode of Action
The compound interacts with its targets by binding to them and lowering the activation energy required for the reaction . This interaction accelerates the reaction rate and leads to the formation of the desired products. In some gold-catalyzed reactions, it can catalyze reactions such as oxidation, addition, and dehydrogenation .
Result of Action
The molecular and cellular effects of Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene]'s action are the successful completion of the catalyzed reactions . By lowering the activation energy and accelerating the reaction rate, it enables the efficient synthesis of the desired products.
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent can be achieved through a two-step process. The first step involves the synthesis of 1,1'-bis(diphenylphosphino)ferrocene, which is then used in the second step to synthesize Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene].", "Starting Materials": [ "Ferrocene", "Diphenylphosphine", "Chloroauric acid", "Hydrochloric acid", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 1,1'-bis(diphenylphosphino)ferrocene", "1. Dissolve ferrocene (1.0 g) and diphenylphosphine (3.4 mL) in methanol (50 mL) and stir for 24 hours at room temperature.", "2. Filter the resulting solution and evaporate the solvent under reduced pressure.", "3. Dissolve the residue in diethyl ether (50 mL) and filter to remove any insoluble impurities.", "4. Evaporate the solvent under reduced pressure to obtain 1,1'-bis(diphenylphosphino)ferrocene as a yellow solid.", "Step 2: Synthesis of Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene]", "1. Dissolve 1,1'-bis(diphenylphosphino)ferrocene (0.5 g) and chloroauric acid (0.5 g) in methanol (20 mL) and stir for 24 hours at room temperature.", "2. Add hydrochloric acid (5 mL) to the solution and stir for an additional 2 hours.", "3. Add sodium borohydride (0.2 g) to the solution and stir for 1 hour.", "4. Add sodium hydroxide solution (10%) until the pH of the solution reaches 10.", "5. Extract the product with diethyl ether (3 x 50 mL) and combine the organic layers.", "6. Wash the organic layer with water (2 x 50 mL) and dry over anhydrous magnesium sulfate.", "7. Evaporate the solvent under reduced pressure to obtain Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene] as a yellow solid with a yield of 95%." ] } | |
Número CAS |
122092-51-7 |
Nombre del producto |
Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent |
Fórmula molecular |
C34H28Au2Cl2FeP2 |
Peso molecular |
1019.2 g/mol |
Nombre IUPAC |
chlorogold;cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;iron(2+) |
InChI |
InChI=1S/2C17H14P.2Au.2ClH.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;/h2*1-14H;;;2*1H;/q2*-1;2*+1;;;+2/p-2 |
Clave InChI |
ZIKZUJZWYWYNGL-UHFFFAOYSA-L |
SMILES isomérico |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au].Cl[Au].[Fe+2] |
SMILES |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au].Cl[Au].[Fe+2] |
SMILES canónico |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au].Cl[Au].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




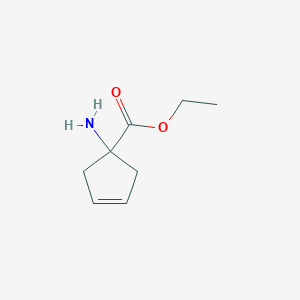
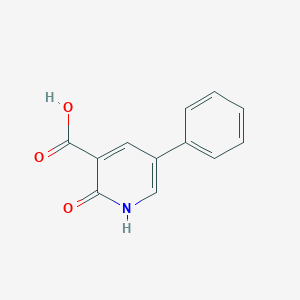
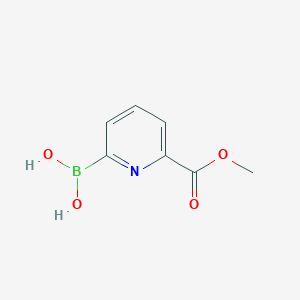
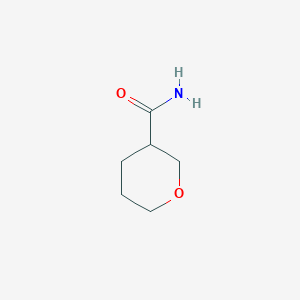
![Oxazolo[5,4-c]pyridine-2(1h)-thione](/img/structure/B174357.png)
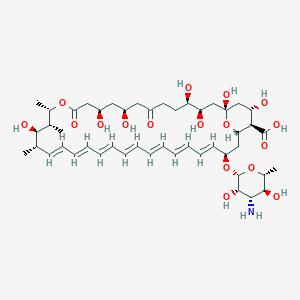
![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B174360.png)
![6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine](/img/structure/B174361.png)


![1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B174370.png)
